molecular formula C13H14O6 B7534325 (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate

Cat. No.: B7534325
M. Wt: 266.25 g/mol
InChI Key: JTIJHURKOFAVEW-UHFFFAOYSA-N
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Description

"(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate" is an ester derivative combining a tetrahydrofuranone (2-oxooxolan-3-yl) moiety with a 2,3-dimethoxybenzoate group. The compound’s structure features two methoxy groups at the 2- and 3-positions of the benzene ring, which significantly influence its electronic and steric properties.

Properties

IUPAC Name

(2-oxooxolan-3-yl) 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-16-9-5-3-4-8(11(9)17-2)12(14)19-10-6-7-18-13(10)15/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIJHURKOFAVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate typically involves the esterification of 2,3-dimethoxybenzoic acid with 2-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Methoxy Group Positioning

The position of methoxy groups on the benzoate ring critically determines physicochemical behavior. Comparative studies on Cu(II) complexes of 2,3-, 3,5-, and 2,6-dimethoxybenzoates reveal distinct trends:

  • Solubility : 3,5-dimethoxybenzoates exhibit the lowest solubility (10⁻⁵ mol·dm⁻³), while 2,6-dimethoxybenzoates are the most soluble (10⁻² mol·dm⁻³). 2,3-Dimethoxybenzoates fall between these extremes, attributed to inductive and mesomeric effects modulating electron density and steric hindrance .
  • Magnetic Properties : All three derivatives form dimeric Cu(II) complexes with antiferromagnetic interactions. The 2,3- and 2,6-dimethoxybenzoates display lower effective magnetic moments (µeff = 1.47 BM at 296–303 K) compared to 3,5-dimethoxybenzoate (µeff = 1.75 BM at 298 K). This difference arises from stronger covalent metal-oxygen bonds in 2,3- and 2,6-derivatives, which enhance orbital overlap and reduce unpaired electron interactions .

Thermal Stability and Dehydration Behavior

Thermogravimetric analyses of Cu(II) dimethoxybenzoates show divergent dehydration pathways:

  • 3,5-Dimethoxybenzoate : Loses two water molecules (CuL₂·2H₂O → CuL₂ → CuO).
  • 2,6-Dimethoxybenzoate : Loses one water molecule (CuL₂·H₂O → CuL₂ → CuO).
    These variations correlate with the coordination environment: water molecules in 3,5-derivatives occupy outer coordination spheres, whereas 2,6-derivatives retain inner-sphere hydration .

Comparative Data Table

Property 2,3-Dimethoxybenzoate Derivative 3,5-Dimethoxybenzoate Derivative 2,6-Dimethoxybenzoate Derivative
Solubility (mol·dm⁻³) ~10⁻³ ~10⁻⁵ ~10⁻²
µeff (BM, room temp) 1.47 1.75 1.47
Dehydration Steps Not reported 2 H₂O lost 1 H₂O lost
Coordination Geometry Bidentate bridging carboxylate Bidentate bridging carboxylate Bidentate bridging carboxylate

Data sourced from Cu(II) complex studies .

Steric and Electronic Contributions

  • 2,3-Dimethoxybenzoate : Adjacent methoxy groups create steric hindrance, reducing solubility but enhancing electron delocalization via conjugation. This stabilizes dimeric structures in metal complexes.
  • 3,5-Dimethoxybenzoate : Para-substituted methoxy groups minimize steric effects but maximize inductive electron withdrawal, lowering solubility and weakening metal-oxygen bonds.
  • 2,6-Dimethoxybenzoate : Symmetric substitution reduces steric strain, favoring higher solubility and stronger metal-ligand interactions .

Research Findings and Implications

Antiferromagnetic Behavior: The dimeric Cu(II) complexes of 2,3-dimethoxybenzoate exhibit antiferromagnetic coupling (Bleaney-Bowers model), with exchange integral (J) values comparable to other carboxylate-bridged systems.

Synthetic Utility : The 2,3-dimethoxybenzoate group’s electronic profile may enhance reactivity in esterification or hydrolysis reactions, though direct studies on "(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate" are needed.

Biological Relevance: Dimethoxybenzoate derivatives are precursors in pharmaceutical synthesis (e.g., anticoagulants, anti-inflammatory agents). The tetrahydrofuranone moiety could further modulate bioavailability .

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